N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Catalog No.
S663096
CAS No.
42137-88-2
M.F
C11H15Cl2NO2S
M. Wt
296.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

CAS Number

42137-88-2

Product Name

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

IUPAC Name

N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide

Molecular Formula

C11H15Cl2NO2S

Molecular Weight

296.2 g/mol

InChI

InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3

InChI Key

PTVBBIMKLOMGSY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl

Synonyms

N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide; NSC 49364;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl

The exact mass of the compound N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49364. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (CAS 42137-88-2) is a highly stable, bifunctional alkylating building block primarily utilized in the synthesis of N-heterocycles and macrocycles, including piperazine derivatives like Cetirizine and aza-crown ethers like 1,4,7-triazacyclononane (TACN). Unlike free bis(2-chloroethyl)amine, which is highly reactive and toxic, the incorporation of a strongly electron-withdrawing p-toluenesulfonyl (tosyl) group drastically reduces the nucleophilicity of the central nitrogen atom . This modification prevents premature intramolecular cyclization into an aziridinium ion, transforming a hazardous, volatile intermediate into a shelf-stable, crystalline solid. For industrial procurement, this compound offers a reliable, scalable precursor that ensures high batch-to-batch reproducibility in complex cyclization workflows .

Attempting to substitute N,N-bis(2-chloroethyl)-p-toluenesulfonamide with its unprotected parent compound, bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7), fundamentally compromises both safety and synthetic yield . When the free amine salt is neutralized during basic cyclization conditions, it rapidly undergoes spontaneous intramolecular alkylation to form a highly reactive, toxic aziridinium intermediate. This leads to uncontrolled linear polymerization and severe degradation rather than the desired macrocyclic or heterocyclic product. Furthermore, the free amine is a potent vesicant requiring extreme handling precautions. The tosyl-protected variant is strictly required to suppress this aziridinium pathway, ensuring that intermolecular substitution by external nucleophiles outcompetes self-destruction.

Prevention of Spontaneous Aziridinium Cyclization and Polymerization

The free base of bis(2-chloroethyl)amine is notoriously unstable, spontaneously cyclizing to an aziridinium ion which initiates rapid polymerization and degradation, rendering it unsuitable for prolonged storage or slow macrocyclization reactions. By attaching a p-toluenesulfonyl group, the lone pair on the nitrogen is delocalized, completely suppressing spontaneous aziridinium formation at room temperature. This transforms the handling profile from a highly hazardous, unstable liquid/salt requiring immediate point-of-use generation into a stable crystalline solid (N,N-bis(2-chloroethyl)-p-toluenesulfonamide) that can be stored long-term and used in extended, high-temperature cyclization protocols without baseline degradation .

Evidence DimensionSpontaneous Aziridinium Formation / Stability
Target Compound DataStable crystalline solid; no spontaneous cyclization under standard basic conditions
Comparator Or BaselineBis(2-chloroethyl)amine (Free base) (Rapid spontaneous cyclization and polymerization)
Quantified DifferenceComplete suppression of the primary degradation pathway
ConditionsStandard room temperature storage and basic reaction conditions

Eliminates the need for hazardous, point-of-use generation of nitrogen mustards, allowing for bulk procurement and stable inventory management.

Yield Optimization in Piperazine / Cetirizine Intermediates

In the industrial synthesis of piperazine-based APIs such as Cetirizine, the choice of the bis-alkylating agent directly dictates the overall yield and purity profile. Utilizing N,N-bis(2-chloroethyl)-p-toluenesulfonamide allows for controlled, stepwise cyclization with primary amines. Standard protocols utilizing this tosylated precursor achieve isolated yields of approximately 71% for the protected piperazine intermediate after standard purification . In contrast, attempting this condensation with unprotected bis(2-chloroethyl)amine typically results in complex mixtures of oligomers and very low yields of the desired heterocycle due to competing intermolecular side reactions .

Evidence DimensionIsolated Yield of Piperazine Intermediate
Target Compound Data~71% yield via the tosylated precursor route
Comparator Or BaselineUnprotected bis(2-chloroethyl)amine (Low yield, high oligomerization)
Quantified DifferenceSignificant yield improvement and reduction in polymeric byproducts
ConditionsCondensation with primary amines under basic conditions

Directly impacts the cost-efficiency and purification burden in the commercial scale-up of antihistamine APIs like Cetirizine.

Optimized Precursor for Richman-Atkins Macrocyclization

The synthesis of triaza-macrocycles like 1,4,7-triazacyclononane (TACN) relies heavily on the Richman-Atkins cyclization, which requires highly deactivated, sterically bulky precursors to favor ring closure over linear chain extension. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is an ideal electrophile for this process. When reacted with ditosylamides in the presence of bases, it facilitates high-yielding cyclization . The tosyl group provides the necessary Thorpe-Ingold effect to bring the reactive centers into proximity, a feature entirely absent in simple alkyl or unprotected analogs, which predominantly yield linear polymers under identical conditions .

Evidence DimensionMacrocyclization Efficiency (Richman-Atkins)
Target Compound DataHigh macrocycle yield (typically >50% depending on diamine)
Comparator Or BaselineNon-tosylated bis(2-chloroethyl)amines (Predominant linear polymerization)
Quantified DifferenceEnables macrocyclization that is otherwise practically non-viable
ConditionsReaction with ditosylamides under basic conditions (e.g., DMF)

Provides a reliable, high-yield pathway to critical chelating agents and macrocyclic platforms used in radiopharmaceuticals and catalysis.

Commercial Synthesis of Cetirizine and Piperazine APIs

Because it prevents spontaneous aziridinium formation and limits oligomerization, this compound is the preferred bis-alkylating agent for constructing the piperazine core of Cetirizine and related antihistamines. It ensures high-yield condensation with benzhydrylamine derivatives, streamlining downstream purification .

Synthesis of TACN and Aza-Crown Ethers via Richman-Atkins Cyclization

The tosyl group provides both electronic deactivation and steric bulk (Thorpe-Ingold effect), making this compound an essential electrophile for high-yield macrocyclization with ditosylamides to form 1,4,7-triazacyclononane (TACN) and other specialized chelators used in MRI contrast agents and radiopharmaceuticals .

Development of Novel N-Heterocyclic Scaffolds

For discovery chemistry requiring the construction of novel saturated N-heterocycles, this stable, crystalline reagent allows for precise, controlled double-alkylation of primary amines or diamines without the severe toxicity and handling hazards associated with free nitrogen mustard gas analogs.

XLogP3

2.6

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

42137-88-2

Wikipedia

N,N-Bis(2-chloroethyl)-p-toluenesulphonamide

Dates

Last modified: 08-15-2023

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